

# Application Notes for Glutaminase Inhibitor CB-839 (Telaglenastat)

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## Compound of Interest

Compound Name: *Glutaminase-IN-4*

Cat. No.: *B15579254*

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## Introduction

While the specific compound "**Glutaminase-IN-4**" was not readily identifiable in scientific literature, this document provides detailed application notes and experimental protocols for a well-characterized, potent, and selective glutaminase inhibitor, CB-839 (Telaglenastat). These protocols are intended for researchers, scientists, and drug development professionals investigating the role of glutamine metabolism in various diseases, particularly cancer.

Glutaminase (GLS) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1][2] This process provides cancer cells with a key source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle and support anabolic biosynthesis.[3] Many tumors exhibit a strong dependence on glutamine, a phenomenon often termed "glutamine addiction". Inhibition of glutaminase, therefore, represents a promising therapeutic strategy for a variety of cancers.[4][5]

CB-839 is an orally bioavailable, potent, and selective allosteric inhibitor of both splice variants of kidney-type glutaminase (GLS1), GAC and KGA, but does not inhibit the liver isoform, GLS2.[4][6] It has been extensively studied in preclinical models and has advanced to clinical trials for various malignancies.[1][5] These notes provide a summary of its applications and protocols for its use in experimental settings.

## Applications

- **In Vitro Cell Proliferation Assays:** CB-839 has demonstrated potent antiproliferative activity against a wide range of cancer cell lines, particularly those exhibiting high glutaminase expression and a high baseline ratio of glutamate to glutamine.[4] It is particularly effective in triple-negative breast cancer (TNBC) cell lines.[4]
- **Metabolic Flux Analysis:** As a direct inhibitor of glutaminolysis, CB-839 is a valuable tool for studying metabolic reprogramming in cancer cells. It can be used in combination with isotope-labeled glutamine to trace the contribution of glutamine to various metabolic pathways.[7]
- **Western Blot Analysis:** CB-839 treatment can lead to downstream effects on signaling pathways that are dependent on glutamine metabolism. For example, inhibition of glutaminase can result in the downregulation of mTORC1 signaling targets like p-S6 and p-4EBP1.[8]
- **In Vivo Xenograft Studies:** The oral bioavailability of CB-839 makes it suitable for in vivo studies. It has shown significant anti-tumor activity in various xenograft models, both as a single agent and in combination with other chemotherapeutic agents like paclitaxel.[4][8]
- **Combination Therapy Studies:** CB-839 has shown synergistic effects when combined with other targeted therapies, such as PARP inhibitors, EGFR inhibitors, and mTOR inhibitors, as well as with standard chemotherapy.[5][9]

## Quantitative Data Summary

The following tables summarize key quantitative data for CB-839 from various studies.

Table 1: In Vitro Potency of CB-839

Parameter	Cell Line/Enzyme	Value	Reference
IC50 (Antiproliferation)	<b>TNBC Cell Lines</b>	<b>2 - 300 nmol/L</b>	<b>[4]</b>
	A427 Lung Cancer	9.1 nM	[10]
	A549 Lung Cancer	27.0 nM	[10]
	H460 Lung Cancer	217 nM	[10]
IC50 (Enzyme Inhibition)	Recombinant Human GAC	<15 nM	[7]

| | GAC and KGA isoforms | 34 nM (1-hour pre-incubation) |[6] |

Table 2: In Vivo Efficacy of CB-839

Animal Model	Cancer Type	Dosing	Outcome	Reference
<b>Mouse Xenograft</b>	<b>H2122 Lung Adenocarcino ma</b>	<b>Orally</b>	<b>Single-agent anti-tumor activity</b>	<b>[7]</b>
Mouse Xenograft	MPNST	200 mg/kg	Significant suppression of tumor volume	[8]

| Mouse Xenograft | Triple-Negative Breast Cancer | Orally | Tumor growth inhibition |[4] |

## Experimental Protocols

### In Vitro Cell Proliferation Assay (CCK-8/alarmarBlue)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of CB-839 on cancer cell proliferation.

Materials:

- Cancer cell line of interest

- Complete growth medium (e.g., DMEM with 10% FBS, 4 mM glutamine)
- CB-839 (stock solution in DMSO)
- 96-well black, clear-bottom plates
- Cell Counting Kit-8 (CCK-8) or alamarBlue reagent
- Microplate reader

#### Procedure:

- Seed cells at a density of 500-5,000 cells/well (optimize for cell line) in a 96-well plate and allow them to attach for 24 hours.
- Prepare serial dilutions of CB-839 in complete growth medium. The final DMSO concentration should be kept below 0.1%. Include a vehicle control (DMSO only).
- Remove the existing medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of CB-839 or vehicle control.
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Add 10  $\mu$ L of CCK-8 reagent or 20  $\mu$ L of alamarBlue reagent to each well and incubate for 1-4 hours at 37°C.<sup>[11][12]</sup>
- Measure the absorbance at 450 nm for CCK-8 or fluorescence (Ex/Em = 560/590 nm) for alamarBlue using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC<sub>50</sub> value.

## Glutaminase Activity Assay

This protocol measures the activity of glutaminase in cell lysates, which can be used to confirm the inhibitory effect of CB-839.

#### Materials:

- Cell or tissue lysates
- Glutaminase Activity Assay Kit (Colorimetric or Fluorometric) (e.g., from BioAssay Systems, Abcam, or similar)[2][13]
- Microplate reader

Procedure (Example using a colorimetric assay):

- Prepare cell or tissue lysates according to the assay kit manufacturer's instructions. This typically involves homogenization in an assay buffer followed by centrifugation.[3]
- Prepare a standard curve using the provided standard (e.g., glutamate or ammonia).
- In a 96-well plate, add the sample lysates, positive controls, and negative controls.
- Prepare a reaction mix containing the glutamine substrate and other necessary reagents as per the kit protocol.
- Initiate the enzymatic reaction by adding the reaction mix to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).[14]
- Stop the reaction by adding a stop solution (if required by the kit).
- Add the detection reagent to develop the color.
- Measure the absorbance at the specified wavelength (e.g., 450 nm or 620 nm) using a microplate reader.[3][14]
- Calculate the glutaminase activity based on the standard curve and the change in absorbance over time.

## Western Blot Analysis for Downstream Signaling

This protocol is used to assess the effect of CB-839 on the expression and phosphorylation of proteins in signaling pathways affected by glutamine metabolism.

Materials:

- Cells treated with CB-839 or vehicle control
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-GLS, anti-p-S6, anti-S6, anti-p-4EBP1, anti-4EBP1, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with the desired concentrations of CB-839 for the specified time.
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein (e.g., 20-40  $\mu$ g) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST for 10 minutes each.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control like  $\beta$ -actin.

## In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CB-839 in a mouse xenograft model.

### Materials:

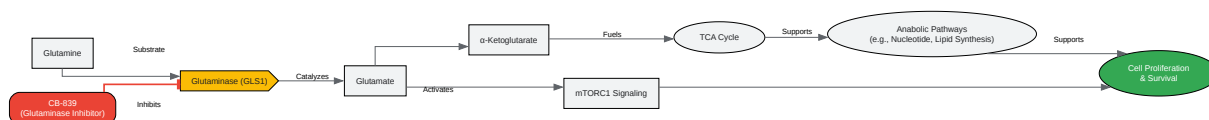
- Immunocompromised mice (e.g., athymic nude mice)
- Cancer cell line for implantation
- CB-839 formulation for oral gavage
- Vehicle control (e.g.,  $\beta$ -cyclodextrin pH 2)[15]
- Calipers for tumor measurement
- Animal housing and care facilities compliant with institutional guidelines

### Procedure:

- Subcutaneously inject cancer cells (e.g.,  $3 \times 10^6$  cells) into the flanks of the mice.[1]
- Allow the tumors to grow to a palpable size (e.g.,  $\sim 200 \text{ mm}^3$ ).
- Randomize the mice into treatment and control groups.
- Administer CB-839 (e.g., 200 mg/kg) or vehicle control orally, typically twice daily.[8][15]
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g.,  $\text{Volume} = (\text{length} \times \text{width}^2)/2$ ).

- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry, metabolite analysis).

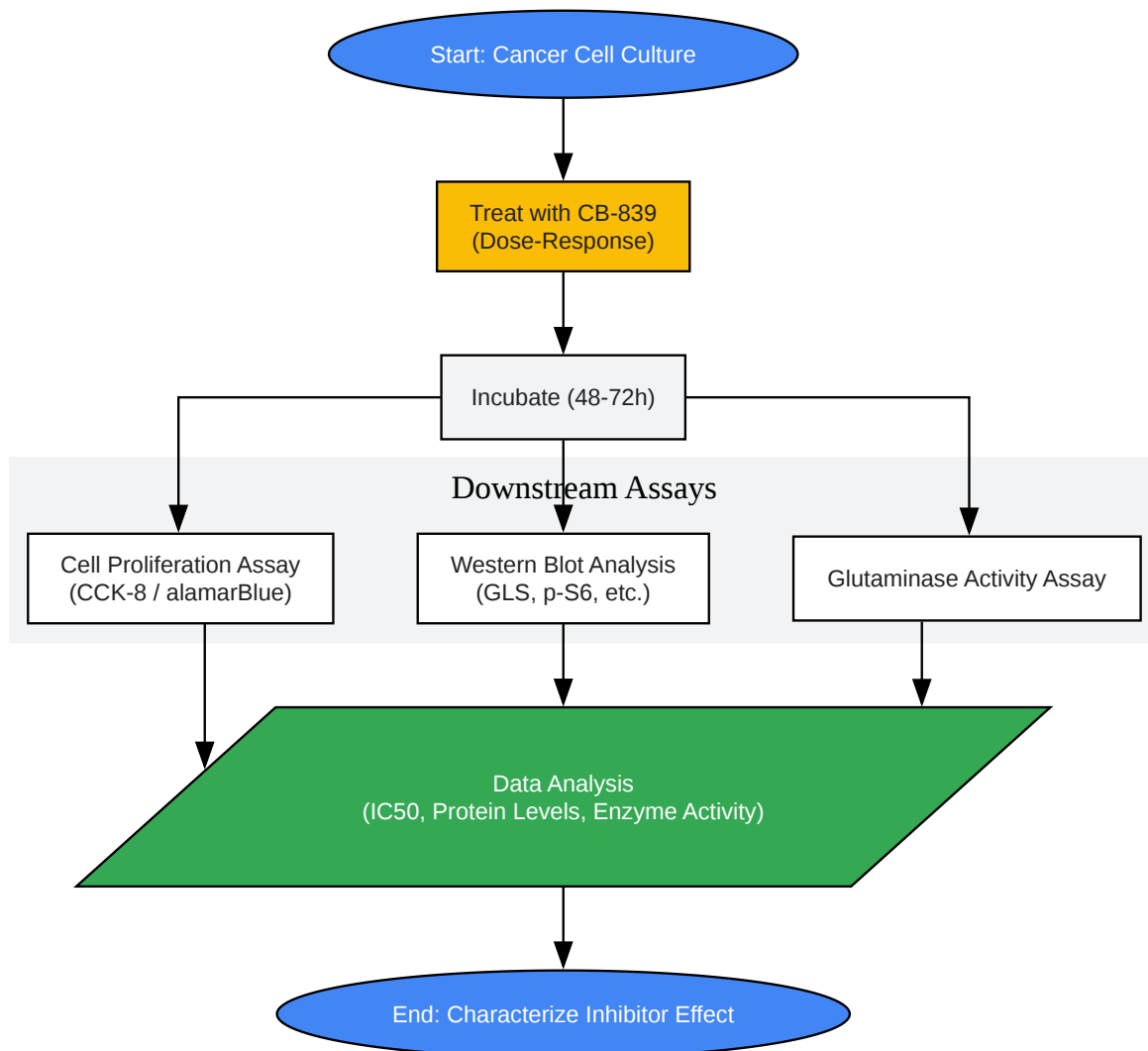
## Visualizations



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Caption: Signaling pathway of glutaminase and its inhibition by CB-839.





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Caption: Workflow for in vitro characterization of CB-839.

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